molecular formula C13H6ClF4NO3 B14642991 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene CAS No. 55407-02-8

2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene

Cat. No.: B14642991
CAS No.: 55407-02-8
M. Wt: 335.64 g/mol
InChI Key: RFOXNDOUAGECEW-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of chloro, fluoro, nitro, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves multiple steps, including halogenation, nitration, and etherification reactions. The starting materials might include chlorobenzene, fluorobenzene, and nitrobenzene derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-methylbenzene
  • 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-ethylbenzene
  • 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-isopropylbenzene

Uniqueness

Compared to similar compounds, 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group. This group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications.

Properties

IUPAC Name

2-chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF4NO3/c14-9-5-7(13(16,17)18)1-4-12(9)22-8-2-3-11(19(20)21)10(15)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOXNDOUAGECEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601382
Record name 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55407-02-8
Record name 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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